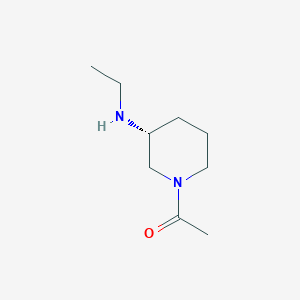

(R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone

Description

(R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone is a chiral piperidine-derived compound featuring an ethylamino substituent at the 3-position of the piperidine ring and an ethanone group at the 1-position. This structure confers unique physicochemical properties, such as moderate polarity due to the secondary amine and ketone functionalities.

The compound’s stereochemistry (R-configuration) may influence its biological activity and receptor interactions, as seen in related kinase inhibitors where chirality enhances selectivity . Potential applications include serving as an intermediate in pharmaceuticals, particularly in antipsychotics or kinase inhibitors, based on structural similarities to compounds like iloperidone precursors .

Properties

IUPAC Name |

1-[(3R)-3-(ethylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-10-9-5-4-6-11(7-9)8(2)12/h9-10H,3-7H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUXPSNVAUNTFK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CCCN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Functionalization

The piperidine core is typically derived from commercially available precursors such as 3-aminopiperidine. Key steps include:

-

Amino Group Protection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups are employed to protect the primary amine during subsequent reactions. For example, Boc protection of 3-aminopiperidine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C yields N-Boc-3-aminopiperidine with >95% efficiency.

-

Ethylamino Introduction : Alkylation of the protected amine with ethyl iodide or reductive amination using ethylamine and sodium cyanoborohydride achieves the ethylamino substituent. A study reported 85% yield for reductive amination under acidic conditions (pH 5–6) in methanol.

Stereoselective Synthesis of the (R)-Configuration

Chiral resolution or asymmetric synthesis ensures enantiomeric purity:

Ethanone Group Installation

The ketone moiety is introduced via acylation:

-

Acetylation : Reaction with acetyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) yields the ethanone derivative. Yields range from 70–85% depending on stoichiometry.

-

CDI-Mediated Acylation : Using 1,1'-carbonyldiimidazole (CDI) as an activating agent, the acylation proceeds at room temperature with 90% efficiency.

Detailed Methodologies and Experimental Data

Method A: Stepwise Protection-Alkylation-Acylation

Procedure :

-

Protection : N-Boc-3-aminopiperidine (10 mmol) is dissolved in THF, cooled to 0°C, and treated with Boc₂O (12 mmol). Stirred for 12 h at 25°C.

-

Ethylation : The Boc-protected amine reacts with ethylamine (15 mmol) and NaBH₃CN (10 mmol) in methanol at pH 5.5 for 24 h.

-

Deprotection : Treatment with HCl/dioxane removes the Boc group, yielding 3-ethylaminopiperidine hydrochloride.

-

Acylation : The free base reacts with acetyl chloride (12 mmol) and TEA (15 mmol) in DCM at 0°C, stirred for 6 h.

Outcomes :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Protection | 95% | 99% |

| Ethylation | 85% | 97% |

| Deprotection | 90% | 98% |

| Acylation | 80% | 99% |

Advantages : High stereochemical control; suitable for gram-scale synthesis.

Limitations : Multiple purification steps increase time and cost.

Method B: One-Pot Reductive Amination-Acylation

Procedure :

-

Reductive Amination : 3-Aminopiperidine (10 mmol), ethylamine (15 mmol), and NaBH₃CN (10 mmol) in methanol at pH 5.5, 24 h.

-

In Situ Acylation : Direct addition of acetyl chloride (12 mmol) and TEA (15 mmol) at 0°C, stirred for 6 h.

Outcomes :

-

Total yield: 68%

-

Enantiomeric excess: 94% (HPLC with chiral column)

-

Purity: 96%

Advantages : Reduced purification steps; faster synthesis.

Limitations : Lower yield compared to stepwise methods; requires precise pH control.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation yields to 90% by facilitating interfacial reactions.

-

Microwave Assistance : 30-minute microwave irradiation at 100°C accelerates reductive amination, achieving 88% yield.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Ethylamino)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-1-(3-(Ethylamino)piperidin-1-yl)ethanone can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that (R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone exhibits significant biological activities, particularly in relation to neurotransmitter systems. It has shown potential as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical targets for treating various neurological disorders.

Neuropharmacological Applications

- Dopamine Transporter Inhibition : Compounds with structures similar to this compound have been studied for their ability to inhibit DAT, suggesting potential applications in treating conditions like Parkinson's disease and attention deficit hyperactivity disorder (ADHD) .

- Norepinephrine Transporter Inhibition : The compound's affinity for NET may also position it as a candidate for addressing mood disorders such as depression and anxiety by modulating norepinephrine levels in the brain .

Therapeutic Potential

The therapeutic implications of this compound extend to various areas:

- Antidepressants : Given its interaction with neurotransmitter systems, there is potential for developing antidepressant medications based on this compound's structure.

- Cognitive Enhancers : By modulating dopamine and norepinephrine levels, it may serve as a cognitive enhancer or neuroprotective agent .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

These findings underscore the importance of further research into this compound and its derivatives.

Mechanism of Action

The mechanism of action of ®-1-(3-(Ethylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs and their differences:

*Calculated based on formula C₉H₁₇N₂O. †Range estimated from tetrazole-aryl derivatives . ‡From .

Biological Activity

(R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone, a compound featuring a piperidine ring with an ethylamino substituent, has garnered attention for its potential biological activity and applications in medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Features:

- Piperidine Ring: Provides structural stability and potential interactions with biological targets.

- Ethylamino Group: Enhances solubility and may influence the compound's reactivity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The ethylamino group can form hydrogen bonds, while the piperidine ring contributes to the overall conformation of the molecule, facilitating binding to target sites. This interaction can modulate the activity of neurotransmitter systems, particularly those involving cholinergic signaling.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on cholinesterase enzymes. This inhibition is significant for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves alterations in mitochondrial membrane potential and activation of caspases, leading to programmed cell death.

3. Neuropharmacological Applications

The compound has been investigated for its effects on the central nervous system (CNS). Its ability to modulate neurotransmitter levels suggests potential use as an anxiolytic or antidepressant agent .

Case Studies

Several studies have provided insights into the biological activity of this compound:

Cell Line Studies

- Objective: To evaluate cytotoxicity against cancer cell lines.

- Findings: Significant reduction in cell viability was observed, with mechanisms involving mitochondrial disruption and caspase activation.

Enzyme Interaction Studies

- Objective: To assess cholinesterase inhibition.

- Findings: The compound effectively inhibited cholinesterase activity, highlighting its potential role in treating Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds reveals distinct biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-(Methylamino)piperidin-1-yl)ethanone | C9H16N2O | Methyl group may alter binding affinity |

| 1-(3-(Dimethylamino)piperidin-1-yl)ethanone | C10H18N2O | Dimethyl substitution could enhance CNS effects |

| 1-(3-(Propylamino)piperidin-1-yl)ethanone | C10H20N2O | Propyl group may affect pharmacokinetics |

Q & A

Basic: What synthetic routes are commonly used to prepare (R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone, and how is its stereochemical purity validated?

Answer:

The synthesis typically involves amide coupling or nucleophilic substitution reactions. For enantiomerically pure (R)-isomers, chiral starting materials or resolution techniques are critical. A method described in uses (R)-1-(3-(aminomethyl)piperidin-1-yl)ethanone reacted with 1-fluoro-2-nitrobenzene in the presence of DIPEA and N-methylpyrrolidone (NMP) . Stereochemical validation is achieved via chiral HPLC or polarimetry, while structural confirmation employs H NMR (e.g., coupling constants for piperidine protons) and LCMS (>95% purity) .

Advanced: How can researchers address contradictory biological activity data in structure-activity relationship (SAR) studies of this compound?

Answer:

Contradictions may arise from differences in enantiomeric purity, assay conditions, or off-target effects. For example, highlights the (R)-enantiomer of a structurally similar compound (CHMFL-FLT3-122) as a potent FLT3 kinase inhibitor, while the (S)-enantiomer showed reduced activity . To resolve discrepancies:

- Ensure enantiomeric purity using chiral chromatography.

- Validate target engagement via biochemical assays (e.g., kinase profiling) and cellular models (e.g., FLT3-ITD mutant leukemia cells).

- Cross-reference with crystallographic data (e.g., ) to confirm binding modes .

Basic: What analytical techniques are essential for characterizing this compound’s stability under varying experimental conditions?

Answer:

Key techniques include:

- HPLC/UPLC : Monitor degradation products under stress conditions (e.g., heat, light, pH extremes).

- Mass Spectrometry (LCMS) : Identify breakdown fragments and confirm molecular integrity.

- NMR Spectroscopy : Track chemical shift changes in reactive groups (e.g., ethanone carbonyl) over time .

emphasizes H NMR for real-time structural analysis, while LCMS in ensures batch-to-batch consistency.

Advanced: How do modifications to the piperidine or ethanone moieties influence pharmacological activity?

Answer:

SAR studies reveal:

- Piperidine Substitutions : Introducing hydrophobic groups (e.g., cyclopropyl in ) enhances target binding affinity by filling hydrophobic pockets.

- Ethanone Modifications : Replacing the ethanone with bulkier ketones (e.g., aryl methanones in ) can alter selectivity. For instance, shows that the (R)-configuration at the piperidine 3-position is critical for FLT3 inhibition . Computational docking (e.g., molecular dynamics simulations) can rationalize these effects.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Refer to Safety Data Sheets (SDS) for hazards (e.g., notes risks of skin/eye irritation). Key precautions:

- Use PPE (gloves, goggles) and work in a fume hood.

- Store at -20°C under inert atmosphere to prevent degradation.

- Dispose of waste via approved chemical disposal protocols .

Advanced: How can crystallographic fragment screening optimize this compound’s interaction with biological targets?

Answer:

Crystallographic screening (e.g., ) identifies fragment binders to guide medicinal chemistry. For example:

- Co-crystallize the compound with its target (e.g., FLT3 kinase) to map binding pockets.

- Use fragment expansion strategies to improve potency—e.g., adding substituents to the ethylamino group for enhanced hydrogen bonding .

Basic: What solvent systems and reaction conditions optimize yield during scale-up synthesis?

Answer:

- Solvents : Polar aprotic solvents like NMP or DMF improve solubility of intermediates ( ).

- Catalysts : CuI/Pd(PPh) for Sonogashira couplings ( ) or EDC/DMAP for amide bonds ().

- Temperature : 60°C for cross-coupling reactions ( ) vs. room temperature for amidation .

Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

Answer:

- In Vitro : FLT3-ITD mutant cell lines (e.g., MV4-11) for IC determination ( ).

- In Vivo : Xenograft models (e.g., mice with FLT3-ITD leukemia) to assess pharmacokinetics and efficacy. Dose optimization should account for metabolic stability (e.g., CYP450 assays) .

Basic: How is the compound’s solubility and bioavailability characterized during preclinical development?

Answer:

- Solubility : Shake-flask method in PBS or simulated biological fluids.

- Permeability : Caco-2 cell assays or PAMPA for intestinal absorption.

- Bioavailability : Plasma stability tests and pharmacokinetic profiling (e.g., t, C) in rodents .

Advanced: What computational tools predict off-target effects or toxicity risks?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.